molecular formula C12H11FN2O3 B1328562 [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1306739-27-4

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B1328562
CAS No.: 1306739-27-4
M. Wt: 250.23 g/mol
InChI Key: PRBHPVHDCGHHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to a pyrazole ring, along with an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which undergoes a condensation reaction with the pyrazole intermediate.

    Hydroxylation and methylation:

    Acetic acid moiety attachment:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: can be compared with other similar compounds, such as:

    [1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    [1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.

    [1-(4-methylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid: Features a methyl group instead of a halogen, affecting its hydrophobicity and binding affinity.

The uniqueness of This compound lies in the presence of the fluorine atom, which can enhance its stability, bioavailability, and interaction with specific molecular targets.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBHPVHDCGHHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.